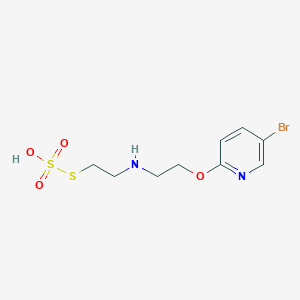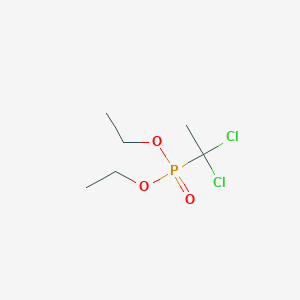
Diethyl (1,1-dichloroethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (1,1-dichloroethyl)phosphonate is an organophosphorus compound with the molecular formula C6H12Cl2O3P It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to an organic moiety and two ethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
Diethyl (1,1-dichloroethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 1,1-dichloroethane under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 1,1-dichloroethane.
Catalyst: A base such as sodium hydride or potassium carbonate.
Solvent: Anhydrous tetrahydrofuran (THF) or another suitable solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process.
化学反応の分析
Types of Reactions
Diethyl (1,1-dichloroethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to produce phosphonic acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Depending on the nucleophile, products such as diethyl (1-azidoethyl)phosphonate or diethyl (1-thioethyl)phosphonate can be formed.
Oxidation: Oxidized products may include phosphonic acids or phosphonates with higher oxidation states.
Reduction: Reduced products may include phosphonates with lower oxidation states or fully reduced phosphines.
科学的研究の応用
Diethyl (1,1-dichloroethyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds, which are valuable intermediates in organic chemistry.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules, including antiviral and anticancer agents.
Materials Science: It is used in the development of flame retardants and plasticizers for polymers, enhancing their thermal stability and mechanical properties.
Agriculture: The compound is investigated for its potential use in the synthesis of agrochemicals, including herbicides and insecticides.
作用機序
The mechanism of action of diethyl (1,1-dichloroethyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the dichloroethyl group makes it a versatile intermediate that can undergo substitution, addition, or elimination reactions. The phosphorus atom in the compound can form stable bonds with various nucleophiles, making it a valuable reagent in organic synthesis.
類似化合物との比較
Diethyl (1,1-dichloroethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (1-cyanoethyl)phosphonate: This compound has a cyano group instead of the dichloroethyl group, which affects its reactivity and applications.
Diethyl (1-phenylethyl)phosphonate: The presence of a phenyl group in this compound makes it more hydrophobic and alters its chemical properties.
Diethyl (chloromethyl)phosphonate: This compound has a chloromethyl group, which influences its reactivity in nucleophilic substitution reactions.
Uniqueness
This compound is unique due to the presence of the dichloroethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of a wide range of organophosphorus compounds with diverse applications.
特性
CAS番号 |
51346-81-7 |
|---|---|
分子式 |
C6H13Cl2O3P |
分子量 |
235.04 g/mol |
IUPAC名 |
1,1-dichloro-1-diethoxyphosphorylethane |
InChI |
InChI=1S/C6H13Cl2O3P/c1-4-10-12(9,11-5-2)6(3,7)8/h4-5H2,1-3H3 |
InChIキー |
WAWXIMQEMGIUGY-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C)(Cl)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




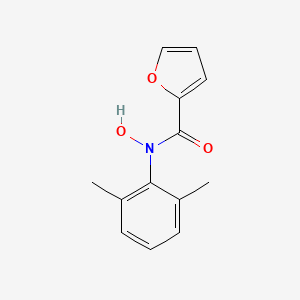
![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)

![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)
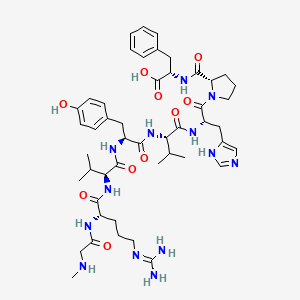


![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)
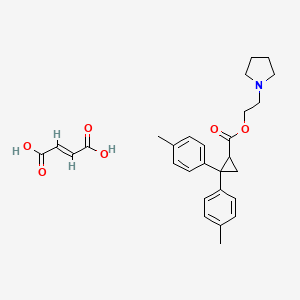

![Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14659695.png)
